2-Nitro-9,10-dihydrophenanthrene

Overview

Description

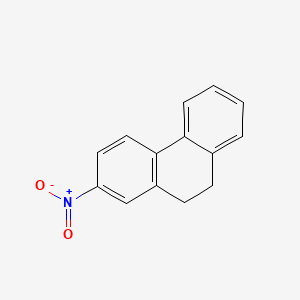

2-Nitro-9,10-dihydrophenanthrene (C₁₄H₁₁NO₂; CAS 5329-87-3) is a nitro-substituted derivative of 9,10-dihydrophenanthrene, characterized by a partially saturated phenanthrene backbone and a nitro (-NO₂) group at the C-2 position. Key physicochemical properties include:

- Molecular weight: 225.24 g/mol

- Density: 1.266 g/cm³

- Boiling point: 384.6°C

- LogP: 3.88 (indicating moderate lipophilicity)

- Polar surface area (PSA): 45.82 Ų (suggesting moderate polarity due to the nitro group).

This compound is utilized as an intermediate in organic synthesis and pharmaceutical research, though its direct biological activities remain less explored compared to hydroxylated or methoxylated analogues.

Scientific Research Applications

Medicinal Chemistry

a. Anti-Cancer Properties

Research indicates that derivatives of 9,10-dihydrophenanthrene, including 2-nitro-9,10-dihydrophenanthrene, exhibit anti-cancer properties. The mechanism involves interaction with DNA, leading to cytotoxic effects in cancer cells. Specifically, studies have shown that these compounds can form adducts with DNA, disrupting normal cellular processes and inhibiting replication .

b. Liver Injury Treatment

A recent patent highlights the use of 9,10-dihydrophenanthrene compounds for protecting against liver injury. These compounds demonstrate anti-inflammatory and antioxidant properties, making them suitable for treating conditions such as hepatitis and liver fibrosis . The protective effects against hepatocyte damage caused by hydrophobic bile acids have been documented, suggesting a therapeutic role in cholestatic liver diseases .

c. SARS-CoV-2 Inhibition

this compound derivatives have been identified as non-peptidomimetic inhibitors of the SARS-CoV-2 3CL protease, a crucial enzyme for viral replication. Among tested derivatives, specific compounds displayed potent inhibition with IC50 values ranging from 1.55 to 1.81 μM. This positions them as promising candidates for developing antiviral therapies against COVID-19 .

Material Science

a. Organic Synthesis Intermediate

In the realm of organic synthesis, this compound serves as an intermediate for creating more complex molecules. Its unique structure allows for various substitution reactions that are beneficial in synthesizing novel compounds with tailored properties .

b. Fluorescent Probes

Recent advancements have explored the use of nitroaromatic compounds as fluorescent probes for imaging applications, particularly in hypoxic tumors. The incorporation of nitro groups enhances the fluorescent properties of these probes upon selective reduction by specific enzymes . This application could lead to significant developments in cancer diagnostics.

Data Table: Summary of Applications

Case Studies

Case Study 1: Liver Injury Protection

A study investigated the effects of 9,10-dihydrophenanthrene derivatives on liver inflammation and lipid peroxidation in mouse models subjected to ischemia-reperfusion injury. Results indicated significant reductions in serum inflammatory markers and improved histopathological scores compared to control groups .

Case Study 2: SARS-CoV-2 Inhibition Mechanism

An investigation into the structure-activity relationship (SAR) of various 9,10-dihydrophenanthrene derivatives revealed that modifications at specific positions enhanced inhibitory activity against SARS-CoV-2 protease. Molecular docking simulations provided insights into binding modes that could inform future drug design efforts .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-nitro-9,10-dihydrophenanthrene, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via nitro-functionalization of 9,10-dihydrophenanthrene. A palladium-assisted 6π electrocyclic reaction followed by formaldehyde elimination has been reported as a rapid method . Optimization includes controlling temperature (80–120°C) and using catalytic Pd(OAc)₂. For nitration, mixed HNO₃/H₂SO₄ systems under ice-cooled conditions minimize over-oxidation. Purification often involves column chromatography with hexane/ethyl acetate gradients.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Key for confirming hydrogenation at C9–C10 (δ 2.5–3.5 ppm for methylene protons) and nitro-group placement (deshielded aromatic protons at δ 8.0–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Essential for verifying molecular ion peaks (e.g., m/z 253.0742 for C₁₄H₁₁NO₂) .

- IR Spectroscopy : Nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm functionalization .

Q. How does the nitro group influence the stability of 9,10-dihydrophenanthrene under varying pH and light conditions?

The nitro group increases electron-withdrawing effects, reducing photodegradation compared to non-nitrated analogs. Stability studies in ethanol/water mixtures show <5% decomposition at pH 7–9 after 72 hours. However, acidic conditions (pH < 3) promote nitro-group reduction to amine derivatives, requiring inert storage (argon, dark vials) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in palladium-assisted vs. classical nitration methods?

Palladium-mediated reactions (70–85% yields) proceed via a 6π electrocyclic transition state, avoiding intermediate byproducts. Classical nitration (40–50% yields) often forms di-nitrated isomers due to electrophilic aromatic substitution’s regioselectivity limitations. Computational studies (DFT) suggest steric hindrance at C2 directs nitro-group placement in Pd-assisted routes .

Q. How can researchers resolve discrepancies in NMR data for dihydrophenanthrene derivatives across studies?

Variations arise from solvent effects (CDCl₃ vs. DMSO-d₆) and hydrogenation levels. For example, 9,10-dihydro vs. partially oxidized analogs show distinct splitting patterns. Standardizing solvent systems and spiking with authentic samples (e.g., 9,10-phenanthrenedione) aids peak assignment .

Q. What role does this compound play in modulating antiproliferative activity in natural product analogs?

Dihydrophenanthrenes from Juncus spp. exhibit antiproliferative effects via intercalation or topoisomerase inhibition. Nitration enhances lipophilicity, improving cell membrane penetration. In vitro assays (e.g., MTT on HeLa cells) show IC₅₀ values of 12–18 µM, comparable to juncusol derivatives. Structure-activity relationships (SAR) suggest nitro positioning at C2 optimizes activity .

Q. What strategies mitigate purification challenges during large-scale synthesis?

- Recrystallization : Use toluene/hexane (1:3) to isolate nitro-dihydrophenanthrene from di-nitrated impurities.

- HPLC-Prep : Reverse-phase C18 columns with acetonitrile/water (70:30) resolve regioisomers.

- Catalytic Hydrogenation : Post-synthesis Pd/C treatment reduces nitro to amine for easier separation .

Q. Data Contradiction Analysis

Q. Why do mass spectrometry and elemental analysis sometimes conflict for nitro-dihydrophenanthrene derivatives?

Discrepancies arise from isotopic patterns (e.g., ⁷⁹Br/⁸¹Br in brominated analogs) or incomplete combustion during elemental analysis. HRMS with <3 ppm error resolves ambiguities, while CHNS analysis should be repeated under oxygen-rich conditions .

Q. Methodological Recommendations

Comparison with Similar Compounds

Comparison with Structural Analogues

9,10-Dihydrophenanthrene Derivatives with Hydroxyl/Methoxy Substituents

Juncusol (Compound 5 in )

- Structure : 7-Hydroxy-1-methyl-2-methoxy-5-vinyl-9,10-dihydrophenanthrene

- Bioactivity : Exhibits significant antiviral activity against HSV-2 (IC₅₀ < 10 μM) and antiproliferative effects on HeLa cervical cancer cells.

- Key feature : The combination of hydroxyl, methoxy, and vinyl groups enhances interaction with viral or cellular targets.

2-Methoxy-4,7-Dihydroxy-9,10-Dihydrophenanthrene (Compound 3 in )

- Structure : Substituted at C-2 (methoxy), C-4, and C-7 (hydroxyl).

7-Hydroxy-2,4-Dimethoxy-9,10-Dihydrophenanthrene (Compound 1 in )

- Structure : Methoxy groups at C-2 and C-4; hydroxyl at C-5.

Structural-Activity Relationship (SAR) :

- Hydroxyl groups improve water solubility and hydrogen-bonding capacity, critical for target binding.

- Methoxy groups increase lipophilicity (higher LogP) but may sterically hinder interactions.

Nitro-Substituted Analogues

2-Nitro-9,10-Phenanthrenedione ()

- Structure : Fully aromatic phenanthrene backbone with a nitro group at C-2 and ketone groups at C-9 and C-10.

- Properties : Higher polarity (PSA = 86.99 Ų) due to ketone groups, leading to reduced LogP (2.12) compared to 2-nitro-9,10-dihydrophenanthrene.

- Applications : Used in redox-active materials and as a precursor for synthesizing heterocyclic compounds.

9-Nitrophenanthrene ()

- Structure : Fully aromatic phenanthrene with a nitro group at C-7.

- Properties : Higher thermal stability (boiling point > 400°C) and environmental persistence, making it a standard in environmental pollutant analysis.

SAR :

- Nitro groups at different positions (C-2 vs. C-9) alter electronic distribution, affecting reactivity and interaction with biological targets.

Dimeric and Spiro-Fused Derivatives

Compressin B (Compound 2 in )

- Structure: Dimer of juncusol monomers linked via C-3 atoms.

- Bioactivity: Enhanced antiproliferative activity compared to monomers, likely due to increased molecular rigidity and multivalent interactions.

Spiro(dibenzocycloheptatriene)-Fused Derivatives ()

- Structure : Spiro-conjugated systems with extended π-networks.

- Properties : Exceptional stability and fluorescence properties, exploited in materials science.

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Properties

CAS No. |

5329-87-3 |

|---|---|

Molecular Formula |

C14H11NO2 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

2-nitro-9,10-dihydrophenanthrene |

InChI |

InChI=1S/C14H11NO2/c16-15(17)12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-4,7-9H,5-6H2 |

InChI Key |

IMIZVPSPWHGFCM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C31 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.